molecular formula C7H3ClINO B1530458 7-Chloro-2-iodofuro[3,2-b]pyridine CAS No. 1071540-54-9

7-Chloro-2-iodofuro[3,2-b]pyridine

Cat. No.: B1530458
CAS No.: 1071540-54-9
M. Wt: 279.46 g/mol
InChI Key: PKGHNVODAWDTEY-UHFFFAOYSA-N
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Description

7-Chloro-2-iodofuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H3ClINO and its molecular weight is 279.46 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-chloro-2-iodofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGHNVODAWDTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(OC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (0.250 g, 1.11 mmol) and NIS (2.49 g, 11.1 mmol) were dissolved in 3 mL of ACN and stirred for 5 minutes. Potassium fluoride (0.0708 g, 1.22 mmol) was added and the reaction was stirred at 50° C. for one hour. The reaction was concentrated, redissolved in ethyl acetate, and washed with saturated sodium thiosulfate, water and brine. The organic layer was dried with sodium sulfate, filtered, and concentrated. The crude material was purified via column chromatography (gradient elution 0-100% EtOAc:Hex) to afford 7-chloro-2-iodofuro[3,2-b]pyridine as a white solid. MS: M+H+=280.2.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0708 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Iodo succinimide (110 g, 0.486 mol) and potassium fluoride (3.2 g, 0.053 mol) are added to a stirred solution of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (11 g, 0.0486 mol) in dry acetonitrile (65 ml) at RT. The reaction mixture is heated at 50° C. for 2 h under nitrogen, cooled to RT and evaporate under reduced pressure. The residue is dissolved in ethyl acetate (500 ml), washed with saturated sodium thiosulfate (100 ml×2), water (100 ml×2) and saturated brine (100 ml), dried over sodium sulphate and concentrated under reduced pressure to afford the title compound (10.5 g, 77.3%) as an off white solid. TLC: hexane/ethyl acetate: (8/2): Rf=0.60; LCMS (method D): 3.49 min (purity 97.7%), M+H+ 279.8; 1H NMR (DMSO-d6, 400 MHz) δ [ppm] 8.41-8.405 (1H, d, J=5.3 Hz), 7.545 (1H, s), 7.448-7.435 (1H, d, J=5.2 Hz).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
77.3%

Synthesis routes and methods III

Procedure details

7-Chloro-2-trimethylsilanyl-furo[3,2-b]pyridine (185 g, 0.23 mol) is dissolved in ACN under nitrogen atmosphere. Then KF (47.6 g, 0.82 mol) and Iodosuccinimide (553.1 g, 0.25 mol) are added. The reaction mixture is stirred at 60° C. for 14 h and then cooled to room temperature. To the reaction mixture is added acetic acid ethyl ester (5 l) and water (5 l). The organic layer is separated, washed with sodiumthiosulfate (5 l) solution, then extracted with NaHCO3 solution and washed with brine. The organic layer is dried over Na2SO4. The drying agent is filtered and the solvent is removed in vacuum; yield: 133 g 7-chloro-2-iodo-furo[3,2-b]pyridine; HPLC/MS: 2.34 min, [M+H]=280;
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
47.6 g
Type
reactant
Reaction Step Two
Name
Iodosuccinimide
Quantity
553.1 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 2
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 3
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 4
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 5
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 6
7-Chloro-2-iodofuro[3,2-b]pyridine

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